![molecular formula C15H14N2O5 B5831282 4-[5-(4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5831282.png)
4-[5-(4-nitrophenyl)-2-furoyl]morpholine
Vue d'ensemble
Description
4-[5-(4-nitrophenyl)-2-furoyl]morpholine, also known as NFM, is a furocoumarin derivative that has been extensively studied for its potential applications in various fields of science. The compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Applications De Recherche Scientifique
Antimicrobial Activity
4-[5-(4-Nitrophenyl)-2-Furoyl]morpholine and related compounds demonstrate significant potential in antimicrobial applications. For instance, research on 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines revealed antimicrobial activities, particularly against C. neoformans ATCC 208821 (Matiichuk et al., 2021).
Synthesis of Biologically Active Compounds
This compound is an important intermediate in the synthesis of various biologically active compounds. Its derivatives are crucial in developing small molecule inhibitors for cancer research (Wang et al., 2016).
Applications in Organic Synthesis
In organic synthesis, compounds like 4-[5-(4-Nitrophenyl)-2-Furoyl]morpholine are used to produce other chemical intermediates. For example, they are used in the synthesis of rivaroxaban, an anticoagulant agent, demonstrating their utility in creating complex organic molecules (Mali et al., 2015).
Exploring Reaction Mechanisms
The compound and its derivatives are also valuable in studying chemical reaction mechanisms, such as in aminolysis reactions. They provide insights into the behavior of cyclic secondary amines in acetonitrile (Um et al., 2015).
Development of Novel Anticancer Drugs
Derivatives of 4-[5-(4-Nitrophenyl)-2-Furoyl]morpholine are being explored in the development of new anticancer drugs. The cytotoxic effects of such compounds on various cell lines have been a subject of recent studies, showing promise in cancer treatment (Doan et al., 2016).
Improvement of Drug Synthesis Processes
Research also focuses on improving the synthesis processes of drugs using these compounds. For instance, studies have been conducted on optimizing conditions for continuous production of intermediates like 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors, which is key in synthesizing Linezolid (Pereira et al., 2021).
Synthesis and Biological Activity Studies
Further studies involve the synthesis of novel compounds like [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones using 4-[5-(4-Nitrophenyl)-2-Furoyl]morpholine derivatives and testing their analgesic and anti-inflammatory activities (Demchenko et al., 2015).
Propriétés
IUPAC Name |
morpholin-4-yl-[5-(4-nitrophenyl)furan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-15(16-7-9-21-10-8-16)14-6-5-13(22-14)11-1-3-12(4-2-11)17(19)20/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWSHWRHHJZQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(butyrylamino)phenyl]-2-ethoxybenzamide](/img/structure/B5831199.png)
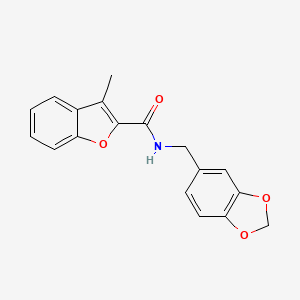
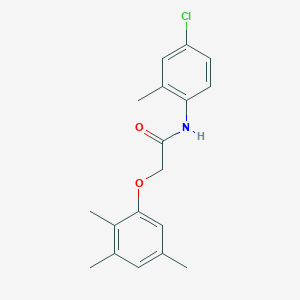
![4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5831219.png)
![ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B5831225.png)
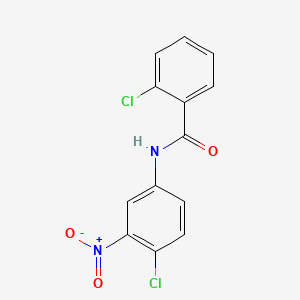
![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B5831249.png)

![2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5831261.png)
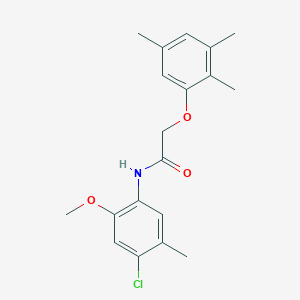

![N,N-diethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5831289.png)
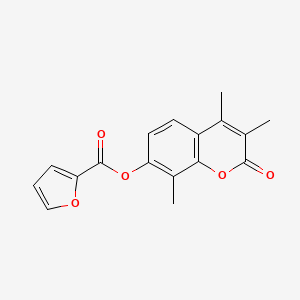
![N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5831307.png)